molecular formula C17H15ClFN5O2 B2813629 3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-48-9

3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Numéro de catalogue B2813629
Numéro CAS: 919012-48-9
Poids moléculaire: 375.79
Clé InChI: SLTPZPGNDGMMQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques like X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Without specific information, it’s challenging to provide a detailed chemical reactions analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data .

Applications De Recherche Scientifique

  • Antidepressant and Anxiolytic Potential : A study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressants. They found that certain derivatives showed promising results in preliminary pharmacological in vivo studies as potential antidepressants and anxiolytics (Zagórska et al., 2016).

  • Neurodegenerative Disease Treatment : Załuski et al. (2019) explored derivatives of this compound as dual-target-directed ligands with potential application in treating neurodegenerative diseases like Parkinson's disease. They focused on compounds that exhibited antagonistic activity against the A2A adenosine receptor and inhibited monoamine oxidase B (Załuski et al., 2019).

  • Pulmonary Fibrosis Treatment : Kim et al. (2019) studied a novel imidazopurine compound, specifically 3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, for its efficacy in treating pulmonary fibrosis. The study found significant inhibition of fibrotic markers in human lung fibroblasts and a reduction in fibrotic areas in a murine model (Kim et al., 2019).

  • Anticonvulsant Activity : Kelley et al. (1995) synthesized and tested analogues of this compound for anticonvulsant activity. They found that certain derivatives were effective in protecting rats against seizures induced by electroshock, suggesting their potential use in epilepsy treatment (Kelley et al., 1995).

  • Adenosine Receptor Antagonists : Baraldi et al. (2005) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4-diones and found some to be potent and selective antagonists of the A3 adenosine receptor. These findings highlight potential applications in conditions where modulation of adenosine receptor activity is beneficial (Baraldi et al., 2005).

  • Metabolic Stability and Cell Permeability : Zagórska et al. (2018) investigated the metabolic stability and cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. They identified derivatives with promising pharmacokinetic properties, indicating potential for development as psychotropic agents (Zagórska et al., 2018).

Propriétés

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O2/c1-8-9(2)24-13-14(21-16(24)20-8)22(3)17(26)23(15(13)25)7-10-11(18)5-4-6-12(10)19/h4-6H,7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTPZPGNDGMMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Citations

For This Compound
2
Citations
MH Kim, SY Jung, KH Song, JI Park… - Journal of Cellular …, 2020 - Wiley Online Library
Pulmonary fibrosis (PF) is chronic and irreversible damage to the lung characterized by fibroblast activation and matrix deposition. Although recently approved novel anti‐fibrotic agents …
Number of citations: 11 onlinelibrary.wiley.com
D Yu, Y Xiang, T Gou, R Tong, C Xu, L Chen… - Bioorganic …, 2023 - Elsevier
Pulmonary fibrosis is the end-stage change of a large class of lung diseases characterized by the proliferation of fibroblasts and the accumulation of a large amount of extracellular …
Number of citations: 5 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.